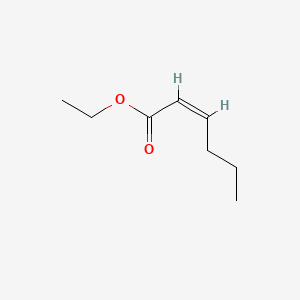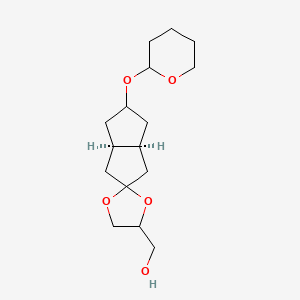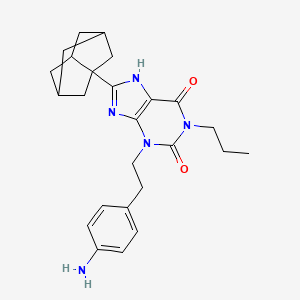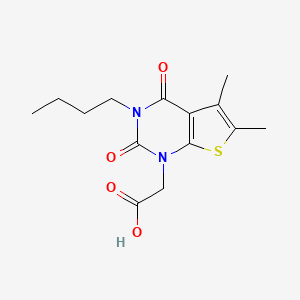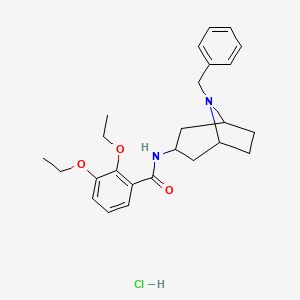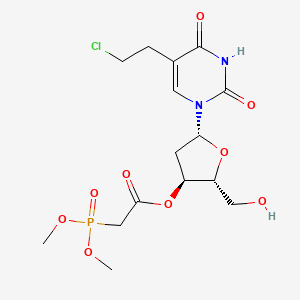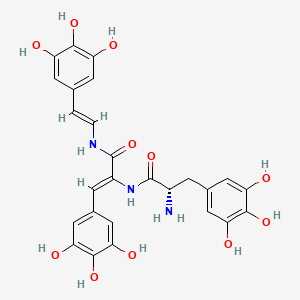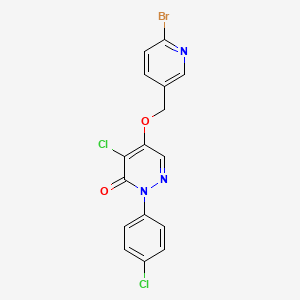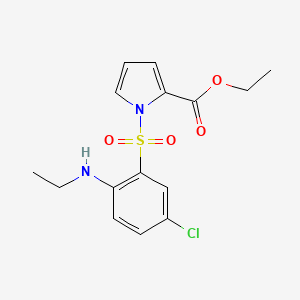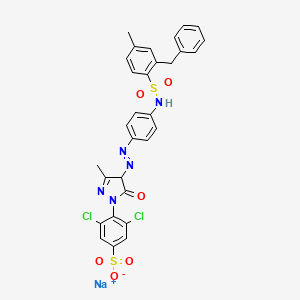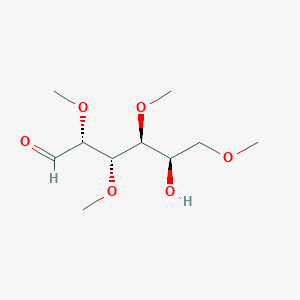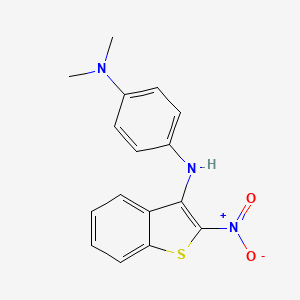
1,4-Benzenediamine, N,N-dimethyl-N'-(2-nitrobenzo(b)thien-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzenediamine, N,N-dimethyl-N’-(2-nitrobenzo(b)thien-3-yl)- is a complex organic compound that features a benzenediamine core with dimethyl and nitrobenzo(b)thienyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, N,N-dimethyl-N’-(2-nitrobenzo(b)thien-3-yl)- typically involves multi-step organic reactions. The process begins with the preparation of 1,4-benzenediamine, which is then subjected to dimethylation. The nitrobenzo(b)thienyl group is introduced through a nitration reaction followed by a coupling reaction with the dimethylated benzenediamine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are employed to maintain consistent quality and output.
化学反応の分析
Types of Reactions
1,4-Benzenediamine, N,N-dimethyl-N’-(2-nitrobenzo(b)thien-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
科学的研究の応用
1,4-Benzenediamine, N,N-dimethyl-N’-(2-nitrobenzo(b)thien-3-yl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1,4-Benzenediamine, N,N-dimethyl-N’-(2-nitrobenzo(b)thien-3-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
類似化合物との比較
Similar Compounds
1,4-Benzenediamine, N,N-dimethyl-: A simpler analog without the nitrobenzo(b)thienyl group.
1,4-Benzenediamine, N,N-diethyl-: Similar structure with ethyl groups instead of methyl groups.
1,4-Benzenediamine, N,N-dimethyl-N’-(2-nitrophenyl)-: Similar structure with a nitrophenyl group instead of nitrobenzo(b)thienyl.
Uniqueness
1,4-Benzenediamine, N,N-dimethyl-N’-(2-nitrobenzo(b)thien-3-yl)- is unique due to the presence of the nitrobenzo(b)thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
128554-91-6 |
|---|---|
分子式 |
C16H15N3O2S |
分子量 |
313.4 g/mol |
IUPAC名 |
4-N,4-N-dimethyl-1-N-(2-nitro-1-benzothiophen-3-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C16H15N3O2S/c1-18(2)12-9-7-11(8-10-12)17-15-13-5-3-4-6-14(13)22-16(15)19(20)21/h3-10,17H,1-2H3 |
InChIキー |
BZLZLQOQOMLHJR-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)NC2=C(SC3=CC=CC=C32)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


